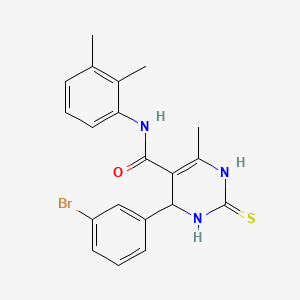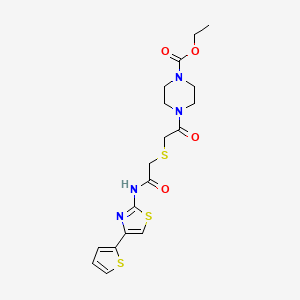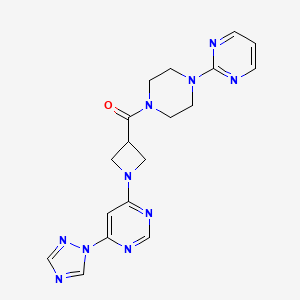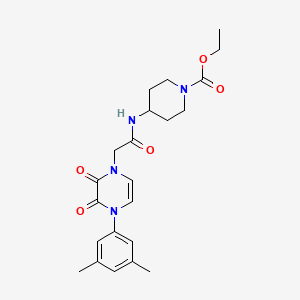
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, such as the Biginelli reaction. For instance, Gein et al. (2018) discuss the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst, highlighting the moderate to high yields obtained in this process (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
X-ray crystallography and quantum chemical calculations based on density functional theory (DFT) have been used for structural and electronic characterizations of tetrahydropyrimidine derivatives. Memarian et al. (2013) provide insights into the conformational features of these molecules, revealing a quasi-boat conformation for the heterocyclic ring (Memarian et al., 2013).
Chemical Reactions and Properties
The compounds in this class often exhibit a range of chemical reactions and properties. For example, synthesis methods can lead to the formation of different derivatives with varied properties. Dotsenko et al. (2013) discuss the unexpected results in the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).
Physical Properties Analysis
The physical properties of these compounds are often determined through spectroscopic methods and crystallography. Sharma et al. (2016) conducted X-ray diffraction studies to establish the crystal structure of related compounds, highlighting their molecular geometry and stabilizing interactions (Sharma et al., 2016).
科学的研究の応用
Synthesis and Catalysis
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is synthesized through various reactions, often in the presence of catalysts. Gein et al. (2018) describe a synthesis method using sodium hydrogen sulfate as a catalyst, highlighting its non-toxicity and cost-effectiveness (Gein, Zamaraeva, & Dmitriev, 2018).
Structural and Conformational Analysis
Memarian et al. (2013) employed X-ray crystal structure analysis and density functional theory (DFT) to analyze the molecular structure and conformation of similar tetrahydropyrimidine derivatives. Their research provides insights into the stereochemistry and bonding characteristics of these compounds (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Biological Activities
Several studies have investigated the antimicrobial and antifungal properties of tetrahydropyrimidine derivatives. Akbari et al. (2008) synthesized compounds exhibiting significant inhibition of bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008). Gein et al. (2012) also confirmed antimicrobial activity in similar compounds, characterized through spectroscopy and mass spectrometry (Gein, Kholkin, Zamaraeva, Voronina, & Vakhrin, 2012).
Crystal Structure Analysis
Gurskaya et al. (2003) focused on the crystallography of tetrahydropyrimidine-2-thiones, shedding light on their potential as medicinal compounds. They used X-ray diffraction analysis to investigate molecular conformations (Gurskaya, Zavodnik, & Shutalev, 2003).
Potential Therapeutic Applications
Rana et al. (2004) explored the synthesis of various tetrahydropyrimidine derivatives for potential use as biologically active molecules, highlighting their anti-hypertensive properties (Rana, Kaur, & Kumar, 2004). Similarly, Rana et al. (2011) reported compounds synthesized for anti-ulcer activity (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
特性
IUPAC Name |
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYMTTXCKERDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)
![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)

